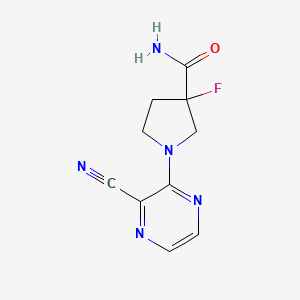
1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that features a pyrazine ring, a fluoropyrrolidine moiety, and a carboxamide group
Preparation Methods
The synthesis of 1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions, while the fluoropyrrolidine moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in drug design .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives and fluoropyrrolidine-based molecules. What sets 1-(3-Cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Examples of similar compounds are:
- 1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .
Properties
Molecular Formula |
C10H10FN5O |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
1-(3-cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H10FN5O/c11-10(9(13)17)1-4-16(6-10)8-7(5-12)14-2-3-15-8/h2-3H,1,4,6H2,(H2,13,17) |
InChI Key |
ZYENTVBGJOPVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















